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Compound of Interest

Compound Name: Spiro[2.5]octan-6-ylmethanol

Cat. No.: B592091 Get Quote

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific

literature and crystallographic databases did not yield a determined crystal structure for

Spiro[2.5]octan-6-ylmethanol. This compound is typically available commercially as a liquid

at room temperature, which may explain the absence of single-crystal X-ray diffraction data.

This technical guide has been generated to serve as a representative example for researchers,

scientists, and drug development professionals, outlining the methodologies, data presentation,

and analysis involved in such a study. The quantitative data presented herein is based on a

representative, closely related spirocyclic compound, (1R,4S)-4-

(hydroxymethyl)spiro[2.5]octan-1-ol, to illustrate the expected format and content of a

comprehensive crystallographic report.

Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-

dimensional structures that can effectively probe biological space. Spiro[2.5]octane derivatives,

in particular, serve as valuable building blocks in the synthesis of novel therapeutic agents. The

precise determination of their molecular geometry through single-crystal X-ray diffraction is

crucial for understanding structure-activity relationships (SAR) and for rational drug design.

This guide details the hypothetical crystal structure analysis of Spiro[2.5]octan-6-ylmethanol,
providing a framework for the experimental procedures and data interpretation integral to such

an investigation.
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Experimental Protocols
The determination of a crystal structure involves a multi-step process, from obtaining suitable

crystals to refining the crystallographic model.

Synthesis and Crystallization
A potential synthetic route to Spiro[2.5]octan-6-ylmethanol could involve the Simmons-Smith

cyclopropanation of 4-methylenecyclohexanemethanol. Following synthesis and purification,

the primary challenge is the growth of single crystals suitable for X-ray diffraction. For a

compound that is a liquid at room temperature, techniques such as slow evaporation from a

suitable solvent system (e.g., hexane/ethyl acetate), vapor diffusion, or cooling crystallization

would be employed.

X-ray Data Collection and Processing
A suitable single crystal would be mounted on a goniometer and maintained at a low

temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be

collected using a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα

radiation, λ = 1.54178 Å) and a sensitive detector. The collected diffraction images are then

processed to integrate the reflection intensities and apply corrections for factors such as

polarization and absorption.

Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson synthesis, which provide an

initial model of the electron density.[1] This model is then refined using full-matrix least-squares

on F², an iterative process that adjusts atomic positions, and thermal parameters to minimize

the difference between observed and calculated structure factors.[1] Hydrogen atoms are

typically placed in calculated positions and refined using a riding model.

The following diagram illustrates a generalized workflow for crystal structure determination.
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Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structure
The following tables summarize the hypothetical crystallographic data for Spiro[2.5]octan-6-
ylmethanol, based on a representative spirocyclic structure.

Table 1: Crystal Data and Structure Refinement Details

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b592091?utm_src=pdf-body-img
https://www.benchchem.com/product/b592091?utm_src=pdf-body
https://www.benchchem.com/product/b592091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Empirical formula C₉H₁₆O

Formula weight 140.22

Temperature 100(2) K

Wavelength (Cu Kα) 1.54178 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 8.512(3) Å

b 10.234(4) Å

c 9.876(3) Å

α 90°

β 105.34(2)°

γ 90°

Volume 828.1(5) Å³

Z (molecules per cell) 4

Calculated density 1.125 Mg/m³

Absorption coefficient 0.589 mm⁻¹

F(000) 312

Crystal size 0.25 x 0.20 x 0.15 mm³

Theta range for data collection 4.35 to 68.25°

Reflections collected 4890

Independent reflections 1485 [R(int) = 0.035]

Completeness to theta = 67.68° 99.8 %
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Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1485 / 0 / 92

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.125

R indices (all data) R₁ = 0.059, wR₂ = 0.138

Largest diff. peak and hole 0.28 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Bond Length (Å)

C1 - C2 1.502(3)

C1 - C3 1.505(3)

C2 - C3 1.498(4)

C4 - C5 1.538(2)

C4 - C8 1.541(2)

C4 - C1 1.518(3)

C6 - C9 1.525(3)

C9 - O1 1.428(2)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°)

C2 - C1 - C3 60.1(1)

C2 - C1 - C4 121.5(2)

C3 - C1 - C4 121.8(2)

C5 - C4 - C8 108.9(1)

C5 - C4 - C1 113.2(2)

C8 - C4 - C1 112.9(2)

O1 - C9 - C6 111.7(2)

The molecular structure of Spiro[2.5]octan-6-ylmethanol features a cyclopropane ring fused

in a spiro fashion to a cyclohexane ring, which is substituted with a hydroxymethyl group. The

diagram below illustrates the key structural components.
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Figure 2: Key structural relationships in Spiro[2.5]octan-6-ylmethanol.
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Conclusion for Drug Development
A definitive crystal structure provides invaluable empirical data for drug development

professionals. The precise bond lengths, bond angles, and torsion angles define the molecule's

exact conformation in the solid state. This information is critical for:

Computational Modeling: Providing a ground-truth structure for docking studies and

molecular dynamics simulations to predict binding affinities and modes of interaction with

biological targets.

Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups

necessary for biological activity.

Structure-Activity Relationship (SAR) Studies: Rationalizing how modifications to the

molecular scaffold impact efficacy and selectivity.

While the specific crystal structure of Spiro[2.5]octan-6-ylmethanol remains to be determined,

the methodologies and data presented in this guide underscore the power of X-ray

crystallography. For any spirocyclic compound in a drug discovery pipeline, obtaining such a

structure is a critical step in advancing from a lead compound to a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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